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molecular formula C9H7N3 B160407 2-(Cyanomethyl)benzimidazole CAS No. 4414-88-4

2-(Cyanomethyl)benzimidazole

Cat. No. B160407
M. Wt: 157.17 g/mol
InChI Key: BWOVACANEIVHST-UHFFFAOYSA-N
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Patent
US06169185A

Procedure details

Benzimidazole-2-acetonitrile was prepared as follows. A mixture of o-phenylenediamine (1 mole) and ethyl cyanoacetate (2 moles) was refluxed for about 30 hours, cooled, diluted with propyl acetate (225 mL), filtered, washed and dried, to provide benzimidazole-2-acetonitrile in a 60-70% yield. Benzimidazole-2-acetonitrile is also available commercially from Aldrich Chemical Company.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]([CH2:11][C:12](OCC)=O)#[N:10]>C(OCCC)(=O)C>[N:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[NH:8][C:12]=1[CH2:11][C:9]#[N:10]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
2 mol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)(=O)OCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Benzimidazole-2-acetonitrile was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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